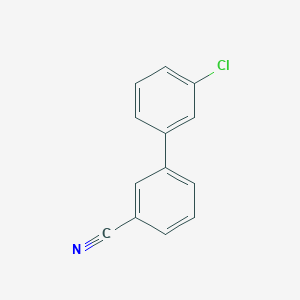

3-(3-Chlorophenyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-Chlorophenyl)benzonitrile is an organic compound with the molecular formula C13H8ClN. It is a derivative of benzonitrile, where a chlorine atom is substituted at the meta position of the phenyl ring. This compound is known for its significant applications in various fields, including chemistry, biology, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-(3-Chlorophenyl)benzonitrile can be synthesized through several methods. One common approach involves the dehydration of the aldoxime of 3-chlorobenzaldehyde . Another method includes the reaction of 3-chlorobenzylamine with iodine in ammonium acetate aqueous solution . Additionally, the compound can be prepared by the ammoxidation of 3-chlorotoluene .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of metal catalysts and specific reaction conditions to ensure high yield and purity. The process typically includes the use of copper nanoparticles for the reduction of 3-chlorobenzonitrile to 3-chlorobenzylamine, followed by further reactions to obtain the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(3-Chlorophenyl)benzonitrile undergoes various chemical reactions, including:

Reduction: In the presence of copper nanoparticles, it can be reduced by sodium borohydride to form 3-chlorobenzylamine.

Hydrolysis: Ruthenium catalysts can facilitate the hydrolysis of this compound to produce 3-chlorobenzamide.

Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable nucleophiles and catalysts.

Common Reagents and Conditions:

Reduction: Sodium borohydride and copper nanoparticles.

Hydrolysis: Ruthenium catalysts.

Substitution: Various nucleophiles and appropriate catalysts.

Major Products Formed:

3-Chlorobenzylamine: Formed through reduction reactions.

3-Chlorobenzamide: Produced via hydrolysis reactions.

Applications De Recherche Scientifique

3-(3-Chlorophenyl)benzonitrile has been extensively researched for its applications in multiple scientific domains:

Mécanisme D'action

The mechanism by which 3-(3-Chlorophenyl)benzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level .

Comparaison Avec Des Composés Similaires

3-Chlorobenzonitrile: An isomer with a similar structure but different properties and applications.

4-Chlorobenzonitrile: Another isomer with the chlorine atom at the para position.

Uniqueness: 3-(3-Chlorophenyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Activité Biologique

3-(3-Chlorophenyl)benzonitrile, with the molecular formula C13H8ClN, is an organic compound that has garnered attention in various fields, particularly in biological research. Its unique structural properties allow it to interact with biological pathways, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Weight : 213.66 g/mol

- CAS Number : 893734-79-7

- Structure : The compound features a chlorine atom at the meta position of the phenyl ring, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Its structure enables participation in various biochemical reactions, influencing cellular processes. Research indicates that it may act as an antagonist for certain receptors, particularly in pain modulation pathways, although detailed mechanisms are still under investigation .

Pain Modulation

Research has highlighted the potential of this compound as a selective antagonist for P2X3 receptors, which are implicated in nociceptive signaling. In animal models, compounds structurally related to this compound have shown anti-nociceptive effects, suggesting that this compound may also possess similar properties .

Antimicrobial Activity

Preliminary studies have suggested that derivatives of benzonitrile compounds exhibit antimicrobial properties. Specific tests against various pathogens have indicated that modifications in the chemical structure can enhance activity against microbial strains, although comprehensive data on this compound specifically is limited.

Case Study 1: P2X3 Receptor Antagonism

In a study focused on P2X3 receptor antagonists, several derivatives were synthesized and tested for their efficacy in pain models. The findings indicated that halide substitutions significantly influenced antagonist activity and metabolic stability. While not directly tested, the structural similarities suggest that this compound could exhibit comparable effects .

Case Study 2: Antimicrobial Testing

A series of benzonitrile derivatives were evaluated for their antimicrobial activities against various bacterial strains. The results indicated that certain substitutions enhanced efficacy, leading to IC50 values that suggest potential therapeutic applications. Although direct studies on this compound are scarce, its structural characteristics align with those of more active derivatives .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 3-Chlorobenzonitrile | Isomer | Moderate antibacterial activity |

| 4-Chlorobenzonitrile | Isomer | Lower activity than meta-substituted compounds |

| This compound | Target compound | Potential P2X3 antagonist |

The comparison illustrates that the positioning of the chlorine atom significantly affects the biological activity of these compounds.

Future Directions

Further research is necessary to elucidate the specific biological pathways influenced by this compound. Investigations into its pharmacokinetics and toxicity profiles will be crucial for assessing its viability as a therapeutic agent.

Propriétés

IUPAC Name |

3-(3-chlorophenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWDWSVSPJJFMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC=C2)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400554 |

Source

|

| Record name | 3-(3-chlorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893734-79-7 |

Source

|

| Record name | 3-(3-chlorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.